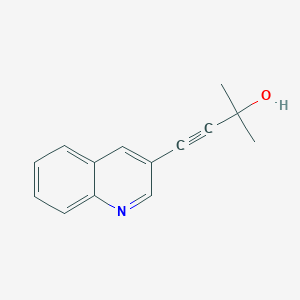

2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

78625-06-6 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-methyl-4-quinolin-3-ylbut-3-yn-2-ol |

InChI |

InChI=1S/C14H13NO/c1-14(2,16)8-7-11-9-12-5-3-4-6-13(12)15-10-11/h3-6,9-10,16H,1-2H3 |

InChI Key |

IVPMDSGKLMYOTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CC2=CC=CC=C2N=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Methyl 4 Quinolin 3 Yl but 3 Yn 2 Ol and Its Core Scaffolds

Functional Group Transformations of the Alkynol Moiety

The alkynol group of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol serves as a masked terminal alkyne. This functionality can be revealed through deprotection, and the resulting terminal alkyne can undergo further reactions such as oxidative dimerization.

Terminal Alkyne Generation via Deprotection Strategies

The 2-hydroxyprop-2-yl group on the alkyne is a common protecting group for terminal alkynes. ccspublishing.org.cnwikipedia.org The deprotection of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol to generate the corresponding terminal alkyne, 3-ethynylquinoline (B1363800), can be accomplished by heating the compound with a base. wikipedia.org This retro-Favorskii reaction involves the removal of acetone (B3395972). wikipedia.org

Commonly used conditions for this type of deprotection include heating in the presence of a base like potassium hydroxide (B78521) or sodium hydride in a high-boiling solvent such as toluene (B28343) or xylene. The relatively volatile acetone byproduct can be removed by distillation to drive the reaction to completion. This strategy provides access to the versatile 3-ethynylquinoline intermediate, which is a valuable building block for further derivatization. wikipedia.orgresearchgate.net

Table 1: General Conditions for Terminal Alkyne Generation

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 2-Methyl-4-(aryl)but-3-yn-2-ol | Base (e.g., KOH, NaH), Heat | Aryl-substituted terminal alkyne |

Oxidative Dimerization Reactions

Once the terminal alkyne, 3-ethynylquinoline, is generated, it can undergo oxidative dimerization to form symmetric 1,3-diynes. The Glaser coupling is a classic method for this transformation, typically employing a copper(I) salt like CuCl in the presence of an oxidant such as air or oxygen and a base like ammonia (B1221849). wikipedia.orgrsc.org

A related and often more versatile method is the Hay coupling, which uses a catalytic amount of a copper(I)-TMEDA complex and oxygen as the oxidant. wikipedia.orgorganic-chemistry.org Another variation, the Eglinton reaction, uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine (B92270). wikipedia.org These reactions proceed through the formation of a copper acetylide intermediate, which then couples to form the 1,4-di(quinolin-3-yl)buta-1,3-diyne product. wikipedia.orgrsc.org The choice of method can depend on the specific substrate and desired reaction conditions, with newer methods focusing on greener and more efficient catalytic systems. rsc.orgchemrxiv.org

Table 2: Common Oxidative Coupling Reactions

| Reaction Name | Typical Catalyst/Reagents | Key Features |

|---|---|---|

| Glaser Coupling | Cu(I) salt (e.g., CuCl), oxidant (O2), base | One of the oldest methods for diyne synthesis. wikipedia.orgrsc.org |

| Hay Coupling | Cu(I)-TMEDA complex, O2 | Soluble catalyst, versatile solvent range. wikipedia.orgorganic-chemistry.org |

| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)2), pyridine | Does not require an external oxidant. wikipedia.org |

Quinoline (B57606) Ring Modifications and Derivatization

The quinoline ring system is a robust aromatic scaffold that can undergo various modifications, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions on its derivatives.

Electrophilic Substitution Reactions

Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion, as the pyridine ring is deactivated by the electronegative nitrogen atom. uop.edu.pkquimicaorganica.org These reactions typically require vigorous conditions. uop.edu.pk Nitration of quinoline with fuming nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk The presence of a substituent at the 3-position, such as the alkyne moiety, can influence the regioselectivity of these substitutions.

Table 3: Electrophilic Substitution on the Quinoline Ring

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | Fuming HNO3, H2SO4 | 5-Nitroquinoline and 8-Nitroquinoline uop.edu.pk |

| Sulfonation | Fuming H2SO4, 220°C | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid uop.edu.pk |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline ring preferentially occur at the 2- and 4-positions, which are activated by the nitrogen atom. uop.edu.pkyoutube.com These positions can readily undergo substitution if they bear a good leaving group, such as a halogen. quimicaorganica.org For the parent quinoline, direct nucleophilic substitution can be achieved under harsh conditions. For instance, heating quinoline with potassium hydroxide yields 2-hydroxyquinoline, and the Chichibabin reaction with sodamide in liquid ammonia produces 2-aminoquinoline. uop.edu.pk While the starting compound, 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol, does not have a leaving group on the quinoline ring, it could be derivatized to introduce one, thereby opening pathways for nucleophilic substitution.

Cycloaddition Reactions (e.g., 1,2,3-Triazole Formation)

The terminal alkyne, 3-ethynylquinoline, derived from the deprotection of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol, is an excellent substrate for cycloaddition reactions. The most prominent among these is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. libretexts.orgnih.gov The copper(I)-catalyzed version of this reaction, often termed "click chemistry," is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild conditions. nih.govbsb-muenchen.debeilstein-journals.org This reaction is incredibly versatile, with broad functional group tolerance, making it a powerful tool for creating complex molecules by linking the quinoline scaffold to other chemical entities through a stable triazole bridge. nih.govnih.gov

Table 4: 1,2,3-Triazole Formation via Click Chemistry

| Reactants | Catalyst | Product |

|---|---|---|

| 3-Ethynylquinoline, Organic Azide | Cu(I) source (e.g., CuI, CuSO4/Sodium Ascorbate) | 1-(Substituted)-4-(quinolin-3-yl)-1H-1,2,3-triazole |

Rearrangement and Annulation Reactions

The strategic placement of the tertiary alcohol and the alkyne in 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol provides a platform for a variety of powerful synthetic transformations, including skeletal rearrangements and ring-forming cascades.

Acid-Catalyzed Tandem Reactions (e.g., Rupe Rearrangement)

Tertiary propargylic alcohols, such as 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol, are known to undergo acid-catalyzed rearrangement to form α,β-unsaturated ketones. This particular transformation is known as the Rupe rearrangement and competes with the Meyer-Schuster rearrangement, which typically occurs with secondary and primary propargylic alcohols to yield α,β-unsaturated aldehydes or ketones. slideshare.netwikipedia.org

The reaction is initiated by the protonation of the hydroxyl group, followed by its elimination as a water molecule to generate a propargyl cation. This cation can then isomerize to a more stable allenyl cation, which upon hydration and tautomerization, yields the final α,β-unsaturated ketone. slideshare.net In the case of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol, the expected product of a Rupe rearrangement would be an α,β-unsaturated ketone featuring the quinoline moiety.

Table 1: Representative Substrates and Products of Rupe Rearrangement

| Starting Material (Tertiary Propargylic Alcohol) | Acid Catalyst | Product (α,β-Unsaturated Ketone) |

| 2-Methyl-4-phenylbut-3-yn-2-ol | Formic Acid | 4-Phenyl-3-methylbut-3-en-2-one |

| 1-Ethynylcyclohexanol | Acetic Anhydride | 1-Acetylcyclohexene |

| 3,4,4-Trimethylpent-1-yn-3-ol | Sulfuric Acid | 3,4,4-Trimethylpent-1-en-2-one |

This table presents representative examples of the Rupe rearrangement and not specific experimental results for 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol.

Michael-SNAr Tandem Reactions

Tandem reactions that combine a Michael addition with an intramolecular nucleophilic aromatic substitution (SNAr) are a powerful strategy for the synthesis of heterocyclic compounds. researchgate.net In the context of derivatives of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol, a hypothetical Michael-SNAr tandem reaction could be envisioned. For this to occur, the core scaffold would first need to be modified to incorporate a Michael acceptor and a suitable leaving group on the quinoline ring.

For instance, if the quinoline ring of a related structure is activated by an electron-withdrawing group and possesses a leaving group (e.g., a halogen) at a position amenable to ring closure, a tandem reaction can be initiated. A nucleophile would first add to the Michael acceptor, and the resulting intermediate could then undergo an intramolecular SNAr reaction to form a new heterocyclic ring fused to the quinoline core. The success of such a sequence is highly dependent on the electronic properties of the quinoline system and the steric environment of the reacting centers. researchgate.netresearchgate.net

Table 2: Illustrative Tandem Michael-SNAr Annulation Reactions

| Michael Acceptor | Nucleophile | Product |

| 1-(2-Fluorophenyl)-2-propen-1-one | Alkylamine | 1-Alkyl-2,3-dihydro-4(1H)-quinolinone |

| (E)-1-(2-Chloropyridin-3-yl)-2-buten-1-one | Primary Amine | 1-Alkyl-2-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one |

| tert-Butyl 2-fluoro-5-nitrobenzoylacetate | Imine | 4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic ester |

This table provides examples of Michael-SNAr tandem reactions leading to quinoline and related heterocyclic structures, illustrating the general principle.

Bi(OTf)3-Catalyzed Rearrangements

Bismuth(III) triflate (Bi(OTf)3) is a versatile and environmentally friendly Lewis acid catalyst that can promote a wide range of organic transformations, including rearrangements and cyclizations. beilstein-archives.orgthieme-connect.de Its utility in catalyzing reactions of propargylic alcohols and in the synthesis of heterocyclic systems makes it a relevant catalyst for potential transformations of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol.

Bi(OTf)3 has been shown to catalyze the synthesis of substituted furans from propargylic acetates via a proposed propargylic cation intermediate. nih.gov It is also effective in promoting the cyclization of phenols with diols to form chromanes. thieme-connect.de Given this reactivity, Bi(OTf)3 could potentially catalyze the rearrangement of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol or its derivatives. For example, it could facilitate an intramolecular cyclization if a suitable nucleophilic moiety is present on the quinoline ring, or it could catalyze intermolecular reactions with other substrates. The specific outcome would depend on the reaction conditions and the other reactants present.

Table 3: Examples of Bi(OTf)3-Catalyzed Reactions

| Substrate(s) | Reaction Type | Product |

| Phenol and a Diol | Intermolecular Cyclization | Chromane derivative |

| Methoxy-substituted Propargylic Acetate and Silyl (B83357) Enol Ether | 2-fold SN' Substitution/Cyclization | Substituted 2-Alkenylfuran |

| Knoevenagel Product | Nazarov Cyclization | Indanone derivative |

This table showcases the versatility of Bi(OTf)3 as a catalyst in various organic transformations that could be analogous to potential reactions of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol derivatives.

Biological Activities and Structure Activity Relationship Sar Studies of 2 Methyl 4 Quinolin 3 Yl but 3 Yn 2 Ol Analogues

In Vitro Antimicrobial Activities

Quinoline (B57606) derivatives have been extensively investigated for their antimicrobial properties against a broad spectrum of pathogens. nih.govresearchgate.net

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

Analogues of the quinoline scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov Notably, various quinoline derivatives have shown potent efficacy against Staphylococcus aureus and its methicillin-resistant strain (MRSA), a major cause of hospital-acquired infections. nih.govnih.gov

For instance, a series of quinoline compounds have been reported to exhibit potent activity against multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov Some derivatives have shown minimum inhibitory concentrations (MIC) as low as 1.5 µg/mL against MRSA. nih.gov The introduction of different substituents on the quinoline core has been shown to modulate the antibacterial potency. For example, certain quinoline-based compounds have been identified with MIC values against MRSA strains ranging from 1 µg/mL to 8 µg/mL. nih.gov The antibacterial mechanism for some quinoline derivatives is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline Derivative | MRSA | 1.5 µg/mL | nih.gov |

| Indolo[2,3-b]quinoline Derivative | MRSA-ATCC33591 | 2 µg/mL | nih.gov |

| Ciprofloxacin Derivative (Quinoline-based) | MRSA ATCC33591 | 8 µg/mL | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, quinoline derivatives have also been explored for their antifungal activities. nih.govnih.gov Studies have shown that certain synthetic quinoline analogues possess efficacy against various fungal pathogens, including Candida species and dermatophytes. nih.govnih.gov

For example, specific quinoline derivatives have demonstrated selective antifungal action. Some compounds have shown activity against Candida species with MIC ranges of 25–50 μg/mL, while others were more effective against dermatophytes with MICs between 12.5–25 μg/mL. nih.gov The antifungal activity of these compounds is influenced by the nature and position of substituents on the quinoline ring. For instance, certain 2-[(substituted-imino)methyl]quinolin-8-ol derivatives have exhibited antifungal activity comparable or even superior to the standard drug fluconazole. nih.gov The lipophilicity of the compounds has also been identified as a factor influencing their antifungal potency. nih.gov

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline Derivative 2 | Candida spp. | 25–50 μg/mL | nih.gov |

| Quinoline Derivative 3 | Candida spp. | 25–50 μg/mL | nih.gov |

| Quinoline Derivative 5 | Dermatophytes | 12.5–25 μg/mL | nih.gov |

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Various fungi | Comparable to Fluconazole | nih.gov |

| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Various fungi | Comparable to Fluconazole | nih.gov |

In Vitro Anticancer Activities

The quinoline core is a key pharmacophore in the development of anticancer agents, with derivatives demonstrating a range of cytotoxic and antiproliferative effects against various cancer cell lines. arabjchem.orgnih.gov

Cytotoxicity Against Cancer Cell Lines (e.g., Human Amelanotic Melanoma, Human Breast Adenocarcinoma, Human Lung Adenocarcinoma)

Analogues of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol have been investigated for their cytotoxic potential against several human cancer cell lines. Quinoline derivatives have shown promising activity against human amelanotic melanoma (C32), human breast adenocarcinoma (MCF-7), and human lung adenocarcinoma (A549), among others. mdpi.comresearchgate.net

For example, certain quinolinol small molecules have been shown to potently induce cell death in melanoma cells. mdpi.com In the context of breast cancer, some novel quinoline derivatives have exhibited significant cytotoxicity against the MCF-7 cell line. researchgate.net Similarly, various quinoline analogues have demonstrated antiproliferative activity against A549 lung cancer cells. pjps.pk The cytotoxic efficacy is often dose-dependent and can be influenced by the specific substitutions on the quinoline ring system. For instance, some quinoline-based compounds have shown IC50 values in the sub-micromolar to low micromolar range against these cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinoline-based oxadiazole analogue (6i) | HL-60 (Leukemia) | Sub-micromolar | mdpi.com |

| Quinoline Derivative 3 | MCF-7 (Breast Cancer) | Sub-micromolar | researchgate.net |

| 4-amino-quinoline (I1) | A549 (Lung Cancer) | 1.34 µM | pjps.pk |

| 4-amino-quinoline (I4) | A549 (Lung Cancer) | 1.36 µM | pjps.pk |

Molecular Mechanisms of Action: Gene Expression and Protein Modulation (e.g., H3, P53, P21, BCL-2, BAX)

The anticancer activity of quinoline derivatives is often mediated through complex molecular mechanisms involving the modulation of key cellular pathways. Several studies have pointed towards the involvement of the p53 tumor suppressor pathway and the Bcl-2 family of apoptosis-regulating proteins. mdpi.comaacrjournals.orgnih.gov

Some quinoline derivatives have been shown to induce a p53-dependent response in cancer cells, leading to cell cycle arrest and apoptosis. aacrjournals.org This can involve the upregulation of p53 and its downstream target p21. aacrjournals.org Furthermore, quinoline analogues have been designed as inhibitors of the anti-apoptotic protein Bcl-2. mdpi.com By binding to Bcl-2, these compounds can disrupt its interaction with pro-apoptotic proteins like Bim, thereby promoting apoptosis. mdpi.com Some derivatives have also been shown to induce apoptosis through the activation of the pro-apoptotic protein Bax and the downregulation of Bcl-2. researchgate.net This modulation of the Bax/Bcl-2 ratio is a key determinant of the apoptotic threshold in cells.

Other Noteworthy Biological Activities of Related Quinoline Derivatives

Beyond their antimicrobial and anticancer effects, quinoline derivatives have been associated with a broad spectrum of other biological activities. nih.govnih.gov The versatility of the quinoline scaffold allows for its application in targeting various physiological processes.

Quinoline-based compounds have been investigated for their potential as:

Antimalarial agents: The quinoline core is central to well-known antimalarial drugs like chloroquine (B1663885) and mefloquine. nih.gov

Anti-inflammatory agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties. nih.gov

Enzyme inhibitors: Specific quinoline analogues have been identified as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects. ekb.eg

Antiviral agents: The quinoline scaffold has also been explored for the development of antiviral drugs. nih.gov

This diverse range of biological activities underscores the importance of the quinoline nucleus as a privileged structure in drug discovery and development. nih.gov

Antimalarial and Antiprotozoal Research

The quinoline core is a well-established pharmacophore in the design of antimalarial drugs, with historical examples like quinine (B1679958) and chloroquine. rsc.orgnih.gov Research into quinoline derivatives continues to yield compounds with significant antiprotozoal activity. nih.govmdpi.com

Recent studies have focused on synthesizing novel quinoline derivatives and evaluating their efficacy against various protozoan parasites. For instance, several newly synthesized quinoline derivatives incorporating arylnitro and aminochalcone moieties have shown considerable in vitro activity against a panel of trypanosomatid protozoa, which are responsible for diseases like sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govuantwerpen.be Notably, some of these compounds displayed submicromolar activity against T. b. rhodesiense and were also effective against T. b. brucei. nih.govuantwerpen.be

The development of drug resistance in parasites, particularly Plasmodium falciparum, has necessitated the exploration of new chemical entities. nih.gov Hybrid molecules, which combine the quinoline scaffold with other pharmacophores, have emerged as a promising strategy. For example, quinoline-trioxolane hybrids have demonstrated activity in the low nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. mdpi.com Similarly, quinoline-pyrimidine linked calixarene (B151959) derivatives have also shown good antimalarial activity. mdpi.com

Anti-inflammatory and Analgesic Investigations

Quinoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. mdpi.comresearchgate.netnih.govnih.gov The core structure is recognized for its role in managing inflammatory disorders. researchgate.net

A series of novel 2-methyl-3-substituted quinazolin-4-(3H)-ones, which share a related heterocyclic system, were synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.govresearchgate.net Several of these compounds exhibited significant analgesic and anti-inflammatory activities, with some showing potency greater than the standard drug, diclofenac (B195802) sodium. nih.gov The search for new non-steroidal anti-inflammatory drugs (NSAIDs) has also led to the synthesis of various quinoline derivatives, with some demonstrating significant activity comparable to indomethacin. nih.gov

Antiviral and Anti-HIV Studies

The quest for novel antiviral agents has also included the exploration of quinoline derivatives. mdpi.com These compounds have been studied for their potential to inhibit various viruses, including the human immunodeficiency virus (HIV). nih.gov

Specifically, quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies have shown that these compounds can interact with the allosteric site of the HIV-1 reverse transcriptase (RT) protein. nih.gov For instance, a series of quinolinonyl derivatives were designed as inhibitors of the HIV-1 integrase, targeting both the catalytic functions and integrase-RNA interactions, which are crucial for viral replication. acs.org Some of these compounds were found to be active at micromolar concentrations against the ribonuclease H (RNase H) function of the RT. nih.govacs.org

Furthermore, naturally occurring quinolone alkaloids and their synthesized derivatives have demonstrated potent anti-HIV activity. nih.gov Some of these compounds have shown better therapeutic indices than the established anti-HIV drug, AZT. nih.gov

Structural Determinants for Biological Efficacy: Key Pharmacophores and Substituent Effects

The biological activity of quinoline derivatives is intricately linked to their chemical structure. The type, position, and nature of substituents on the quinoline ring play a crucial role in determining their efficacy. biointerfaceresearch.comrsc.org

Impact of Quinoline Substituent Characteristics and Position

Structure-activity relationship (SAR) studies have consistently highlighted the importance of substituents on the quinoline ring. For instance, in the context of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be critical for activity. acs.orgnih.gov In another study on multidrug resistance reversal in cancer cells, the spatial arrangement of aryl rings and the presence of a basic nitrogen atom in the quinoline moiety were identified as key structural features for high activity. nih.govacs.org

The electronic properties of substituents also play a significant role. For antimalarial quinoline-imidazole hybrids, the presence of an electron-donating group at position-2 enhanced activity, whereas an electron-withdrawing group at the same position led to a loss of activity. rsc.org Conversely, for HIV-1 reverse transcriptase inhibitory activity in quinoline Reissert derivatives, electron-withdrawing substituents at position 6 were found to increase the activity. researchgate.net

Influence of Electron-Donating Substituents in Triazole Ring (for hybrids)

In hybrid molecules containing a triazole ring, the nature of the substituents on this ring can modulate biological activity. Studies on terpyridine derivatives with a 1,2,3-triazole ring have shown that changing the substituents influences their photophysical and biological properties. nih.gov Specifically, electron-donating substituents on the triazole ring can cause a significant shift in the emission maximum. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the physicochemical characteristics of organic molecules with a high degree of accuracy.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For quinoline-based compounds, the HOMO and LUMO are often delocalized over the quinoline (B57606) ring system, indicating that this part of the molecule is central to electronic transitions and charge transfer processes. researchgate.net The calculated HOMO and LUMO energies provide insights into the intramolecular charge transfer that can occur within the molecule upon electronic excitation. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline Derivative A | -6.25 | -1.89 | 4.36 |

| Quinoline Derivative B | -5.98 | -2.11 | 3.87 |

| Quinoline Derivative C | -6.50 | -1.75 | 4.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color scale. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. In quinoline derivatives, the nitrogen atom of the quinoline ring and any oxygen atoms are typically surrounded by regions of negative potential, whereas the hydrogen atoms are associated with positive potential. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excitation properties of molecules. nih.gov It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). By simulating the UV-Vis absorption spectrum, TD-DFT can help to interpret experimental spectra and understand the electronic transitions responsible for the observed absorption bands. For quinoline derivatives, TD-DFT studies can elucidate the role of intramolecular charge transfer in their photophysical properties. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another to explain chemical reactivity. wikipedia.org The theory posits that the course of a chemical reaction is often determined by the most favorable overlap between these frontier orbitals. libretexts.org In the context of a single molecule like 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol, FMO theory helps to understand its potential reactivity in various chemical reactions. The distribution and energy of the HOMO and LUMO can indicate whether the molecule is more likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). libretexts.orgyoutube.com For instance, the delocalization of the HOMO across the quinoline and alkyne moieties would suggest that these are the primary sites for electrophilic attack.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein.

Ligand-Protein Binding Affinity Predictions

A key output of molecular docking studies is the prediction of ligand-protein binding affinity, often expressed as a docking score or binding energy. This value estimates the strength of the interaction between the ligand and the protein's binding site. For instance, in studies of various quinoline derivatives, docking scores have been used to identify promising candidates for inhibiting specific enzymes. For example, a study on pyrazoline and pyrimidine-containing quinoline derivatives as potential HIV reverse transcriptase inhibitors found that some synthesized compounds exhibited higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine. One particular derivative showed a high docking score of –10.67, indicating strong potential for inhibitory activity.

Similarly, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, binding affinities against the anticancer peptide CB1a ranged from -5.3 to -6.1 Kcal/mol. These values suggest a potential for these compounds to exhibit biological activity.

| Quinoline Derivative Class | Target Protein | Range of Predicted Binding Affinities (kcal/mol) | Reference |

|---|---|---|---|

| Pyrazoline and Pyrimidine-containing Quinolines | HIV Reverse Transcriptase | Up to -10.67 | |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | Anticancer Peptide CB1a | -5.3 to -6.1 | |

| Quinoline-3-carbaldehyde Derivatives | DNA Gyrase | -6.0 to -7.33 |

Investigation of Intermolecular Interactions with Biological Targets

Molecular docking also provides detailed insights into the specific intermolecular interactions between a ligand and its biological target. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the stability of the ligand-protein complex. For example, studies on quinoline-based inhibitors of the c-Met kinase domain have shown that interactions typically occur with amino acid residues from 1078 to 1345.

In the case of 2H-thiopyrano[2,3-b]quinoline derivatives, docking studies revealed interactions with several amino acid residues, including ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, and GLU-9. The identification of these specific interactions is vital for understanding the mechanism of action and for the rational design of more potent derivatives. Quinoline derivatives have been shown to target a variety of biological molecules, including topoisomerase, tyrosine kinases, and heat shock protein 90 (Hsp90).

| Quinoline Derivative | Target | Key Interacting Residues | Reference |

|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline | Anticancer Peptide CB1a | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9 | |

| Quinoline-based inhibitors | c-Met Kinase Domain | Residues 1078-1345 |

Advanced Computational Methodologies

Beyond molecular docking, more advanced computational methods are employed to understand the electronic structure and reactivity of quinoline derivatives.

PDOS and TDOS Topology Analysis

While specific Projected Density of States (PDOS) and Total Density of States (TDOS) analyses for 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol are not documented, these methods are valuable in computational chemistry. TDOS describes the distribution of all electronic states in a molecule, while PDOS breaks this down to show the contribution of individual atoms or orbitals. This analysis is crucial for understanding the electronic structure and bonding within a molecule.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis methods used to visualize electron localization in a molecule. These analyses provide insights into chemical bonding and the distribution of electron pairs. ELF maps, which range from 0.0 to 1.0, can indicate delocalized electrons in the lower range (<0.5) and localized electrons in the higher range. LOL, on the other hand, highlights regions where localized orbitals overlap and is dependent on the kinetic energy density. These methods have been applied to study the structural and electronic properties of quinolone derivatives, helping to understand electron delocalization within their dimeric forms.

Computational Studies for Corrosion Inhibition Properties

Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the potential of quinoline derivatives as corrosion inhibitors. These studies calculate various quantum chemical parameters to predict the efficiency of these compounds in protecting metal surfaces from corrosion.

Key parameters calculated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the metal surface.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule. Lower E_LUMO values indicate a greater ability to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and better corrosion inhibition potential.

Hardness (η) and Softness (σ): These parameters relate to the stability and reactivity of the molecule. Good corrosion inhibitors are often characterized by low hardness and high softness.

Electron Transfer (ΔN): This value predicts the number of electrons transferred from the inhibitor to the metal surface.

For example, a computational study on novel quinoline derivatives as corrosion inhibitors for iron showed a correlation between these parameters and the observed inhibition efficiency. The study found that the binding energies of the quinoline derivatives on the Fe (110) surface followed the order Q4>Q3>Q2>Q1, which was in good agreement with experimental results.

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

|---|---|

| E_HOMO | Higher values indicate better electron-donating ability. |

| E_LUMO | Lower values indicate better electron-accepting ability. |

| Energy Gap (ΔE) | Smaller values suggest higher reactivity and better inhibition. |

| Hardness (η) | Lower values are associated with better inhibitors. |

| Softness (σ) | Higher values are associated with better inhibitors. |

| Electron Transfer (ΔN) | Indicates the tendency of an inhibitor to donate electrons to the metal surface. |

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Friedlander, Doebner-von Miller, and Conrad-Limpach methods. tandfonline.comtandfonline.comijpsjournal.com However, these approaches often necessitate harsh conditions, including high temperatures and the use of hazardous reagents, which present environmental and economic challenges. tandfonline.comijpsjournal.comnih.gov Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic protocols. acs.org

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Method Type | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Traditional (e.g., Skraup, Friedlander) | High temperature, strong acids (e.g., H₂SO₄), hazardous reagents. | Well-established, wide substrate scope. | Harsh conditions, low atom economy, significant waste, difficult work-up. | tandfonline.comtandfonline.comijpsjournal.com |

| Modern Green Approaches | Microwave/ultrasound irradiation, nanocatalysts, benign solvents (water, ethanol), solvent-free. | Milder conditions, shorter reaction times, higher yields, reduced waste, catalyst reusability. | May require specialized equipment, catalyst development is ongoing. | tandfonline.comijpsjournal.comnih.govrsc.orgacs.org |

| Catalyst-Driven (e.g., Cu, Co, SnCl₂) | Transition metal catalysts, often under milder conditions than traditional methods. | High efficiency and regioselectivity, broad functional group tolerance. | Catalyst cost, potential for metal contamination in the final product. | tandfonline.comorganic-chemistry.orgmdpi.com |

Exploration of Structure-Activity Relationships for Targeted Biological Pathways

The quinoline nucleus is a well-established pharmacophore present in numerous therapeutic agents. nih.gov To unlock the medicinal potential of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol, a systematic exploration of its Structure-Activity Relationships (SAR) is essential. nih.gov This involves synthesizing a library of analogs by modifying specific parts of the molecule and evaluating how these changes affect biological activity against various targets.

Key modifications could include:

Substitution on the Quinoline Ring: Introducing various functional groups (e.g., methoxy, fluoro, chloro) at different positions on the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets. nih.govnih.gov

Modification of the Alkynol Side Chain: Altering the tertiary alcohol moiety or the length of the alkyne linker could impact binding affinity and selectivity for specific enzymes or receptors.

These analogs would then be screened against a panel of biological targets. Given the known activities of other quinoline derivatives, promising pathways to investigate include protein kinases (e.g., c-MET, c-Kit), nih.govtandfonline.com α-glucosidase, rsc.org and various microbial enzymes. The goal of these SAR studies is to identify the key structural features responsible for a desired biological effect, which can guide the rational design of more potent and selective compounds. nih.gov

Table 2: Examples of Biologically Active Quinoline Derivatives and Their Targets

| Quinoline Derivative Class | Biological Target | Potential Therapeutic Area | Citations |

|---|---|---|---|

| 4-(2-fluorophenoxy) quinolines | c-MET kinase | Cancer | nih.gov |

| General Quinoline Derivatives | α-glucosidase | Diabetes | rsc.org |

| General Quinoline Derivatives | c-Kit kinase | Cancer | tandfonline.com |

| Quinoline-piperazine hybrids | Bacterial & Mycobacterial enzymes | Infectious Diseases | nih.gov |

| Quinoline-sulfonamide hybrids | Bacterial enzymes | Infectious Diseases | rsc.org |

Integration of Advanced Computational Approaches for Predictive Modeling

In modern drug discovery, in silico computational methods are indispensable tools for accelerating the research process. ijprajournal.com For 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol, integrating advanced computational approaches can provide predictive models for its bioactivity and guide the synthesis of new, more effective derivatives.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that visualize how steric, electrostatic, and other fields influence activity, providing crucial insights for designing new molecules. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. tandfonline.com Docking studies can help elucidate the binding mode of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol within the active site of a protein, identify key interactions (e.g., hydrogen bonds, π-π stacking), and estimate binding affinity. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic understanding of its stability and interaction dynamics than static docking poses. tandfonline.com

These predictive models are valuable for virtual screening of large compound libraries and for prioritizing which novel derivatives of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol should be synthesized and tested, thereby saving significant time and resources. nih.govbenthamdirect.com

Application of Quinoline-Alkynol Scaffolds in Material Science

The unique electronic and photophysical properties of quinoline-based compounds make them attractive candidates for applications in material science. acs.orgresearchgate.net The quinoline moiety can act as an electron-accepting unit, and its derivatives are known to exhibit interesting luminescence and charge-transport properties. researchgate.netresearchgate.net These characteristics are highly relevant for the development of advanced functional materials. researchgate.net

Future research should investigate the potential of the 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol scaffold in:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives have been successfully used as emissive and electron-transporting materials in OLEDs. researchgate.netuconn.edu The specific quinoline-alkynol structure could be tuned to achieve emission in different parts of the spectrum, particularly in the blue region, which is essential for full-color displays. researchgate.netdaneshyari.com

Organic Field-Effect Transistors (OFETs): The π-conjugated system of the quinoline ring, extended by the alkyne bridge, could facilitate charge transport. rsc.org By functionalizing the quinoline core, it may be possible to develop new p-channel or n-channel semiconducting materials for OFETs. rsc.org

Fluorescent Probes: The fluorescence of N-heterocycles like quinoline can be sensitive to the local environment, such as pH or the presence of metal ions. rsc.org This suggests that derivatives of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol could be developed as fluorescent sensors for chemical or biological applications. acs.org

The combination of the rigid, planar quinoline system with the linear alkyne linker provides a versatile platform for creating novel materials with tailored optoelectronic properties. nih.gov

Design of Hybrid Molecules Incorporating the 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol Moiety for Enhanced Bioactivity

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores into a single molecule. researchgate.net This approach aims to create hybrid compounds with improved affinity, enhanced efficacy, or the ability to modulate multiple biological targets simultaneously, which can be particularly effective for complex diseases or for overcoming drug resistance. researchgate.netthesciencein.org

Future research should focus on designing and synthesizing hybrid molecules that incorporate the 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol moiety. This scaffold could be coupled with other known bioactive heterocyclic systems or pharmacophores, such as:

Sulfonamides: Known for their broad-spectrum antibacterial activity. rsc.orgnih.gov

Triazoles or Oxadiazoles: Heterocycles with a wide range of reported biological activities, including antitubercular and antimicrobial effects. nih.govrasayanjournal.co.in

Piperazine: A common fragment in many CNS-active and antimicrobial agents. nih.gov

Fragments of Existing Drugs: Linking the quinoline-alkynol moiety to a key fragment of a known drug, such as the tyrosine kinase inhibitor imatinib, could generate novel compounds with unique activity profiles. mdpi.com

The design of such hybrids offers a promising avenue to develop next-generation therapeutic agents with potentially synergistic or additive effects, leading to enhanced biological activity against a range of diseases. rasayanjournal.co.incore.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.